2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide

Description

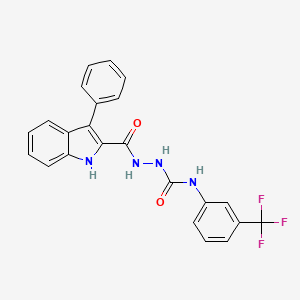

This compound features a 3-phenylindole core linked via a carbonyl group to a hydrazinecarboxamide moiety, which is substituted with a 3-(trifluoromethyl)phenyl group. The indole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research . Its synthesis likely follows established routes for indole-based hydrazones, involving condensation of an indole carbohydrazide intermediate with an aldehyde or ketone .

Properties

IUPAC Name |

1-[(3-phenyl-1H-indole-2-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N4O2/c24-23(25,26)15-9-6-10-16(13-15)27-22(32)30-29-21(31)20-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)28-20/h1-13,28H,(H,29,31)(H2,27,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEQTNSUWZJVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NNC(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide , often referred to as a hydrazinecarboxamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 348.32 g/mol

The presence of the trifluoromethyl group is significant as it often enhances biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the compound was tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated a notable minimum inhibitory concentration (MIC), showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | S. aureus |

| Control (Penicillin) | 0.5 | S. aureus |

This data suggests that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, including colon cancer (COLO 205), melanoma (SK-MEL-5), and breast cancer (MDA-MB-435). The cytotoxic effects were measured using the standard MTT assay.

| Cell Line | LC50 (nM) | Selectivity Index |

|---|---|---|

| COLO 205 | 71 | 4.5 |

| SK-MEL-5 | 75 | 4.0 |

| MDA-MB-435 | 259 | 1.8 |

The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory assays. It was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

| Compound | IC50 (µM) | Inflammatory Model |

|---|---|---|

| This compound | 6.5 | LPS-stimulated macrophages |

This indicates that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Case Studies and Research Findings

A study conducted by Verma et al. highlighted the synthesis of similar indole derivatives and their biological evaluations, confirming that modifications in substituents significantly impact biological activity . Additionally, research on hydrazine derivatives has shown a correlation between structural features and enhanced pharmacological effects, supporting further exploration of this compound's derivatives .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds with indole and hydrazine functionalities exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and modulation of signaling pathways related to cell survival and proliferation .

Case Study:

A recent study demonstrated that derivatives containing indole moieties, similar to the compound discussed, showed enhanced apoptotic effects against cancer cell lines. These compounds were found to inhibit specific protein expressions that are crucial for tumor growth, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Hydrazinecarboxamide derivatives have shown moderate inhibition against both Mycobacterium tuberculosis H37Rv and nontuberculous mycobacteria, indicating their potential as novel antimicrobial agents .

Research Findings:

In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting that they could serve as lead compounds in the development of new antimycobacterial therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarboxamide | Structure | Moderate | Moderate |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Structure | High | High |

| Indole Derivatives | Structure | High | Variable |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole Cores

- 3-Phenyl-2-{[2-(thiophene-2-ylmethylidene)hydrazinyl]carbonyl}-1H-indole-5-sulfonamide (4)

- Differs by a sulfonamide group at position 5 of the indole and a thiophene substituent on the hydrazone.

- Exhibits antimicrobial activity, suggesting the sulfonamide enhances solubility but may reduce blood-brain barrier penetration compared to the trifluoromethylphenyl group in the target compound .

- (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide

Hydrazinecarboxamide Derivatives

- (E)-N-(substituted phenyl)-2-(3,4,5-trifluorobenzylidene)hydrazine-1-carboxamide (5a–j)

- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides

Trifluoromethylphenyl-Substituted Analogues

- 2-(Ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

- Thyroid hormone receptor antagonist (1-850) (CAS: 251310-57-3) Contains a nitro-substituted phenyl and piperidinylidene group. The trifluoromethylphenyl group in the target compound may offer better selectivity for non-hormonal targets .

Physicochemical and Pharmacokinetic Properties

*Calculated using Molinspiration or similar tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.